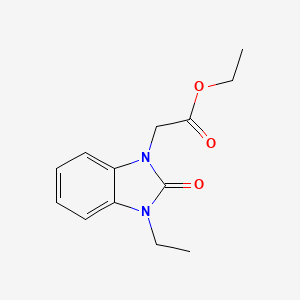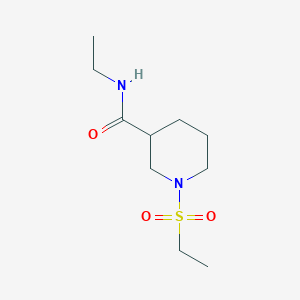![molecular formula C19H20F3N5 B4443886 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4443886.png)
5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H20F3N5 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16708015 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the GABAB receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. The compound serves as a positive allosteric modulator of the GABAB receptor .
Mode of Action
As a positive allosteric modulator, this compound enhances the receptor’s response to its neurotransmitter, GABA . This means that when GABA binds to its receptor, the presence of the compound increases the receptor’s response, leading to an enhanced inhibitory effect on neuronal activity.
Biochemical Pathways
The compound’s action on the GABAB receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle. By enhancing the inhibitory effect of GABA, the compound can influence these processes.
Pharmacokinetics
The compound’ssolubility in water suggests that it may have good bioavailability.
Result of Action
The compound’s action on the GABAB receptor leads to an enhanced inhibitory effect on neuronal activity . This can result in a variety of effects at the molecular and cellular level, depending on the specific context in which the compound is used. For example, it could potentially be used to reduce overexcitation in certain neurological disorders.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that also bind to the GABAB receptor could potentially influence the compound’s efficacy.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound may have significant effects on biochemical reactions involving cell cycle progression .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, its inhibitory effect on CDK2 suggests that it may bind to this enzyme and prevent it from carrying out its normal function, thereby altering the cell cycle .
Temporal Effects in Laboratory Settings
Its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation
Propiedades
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5/c1-13-12-15(26-10-8-25(2)9-11-26)27-18(23-13)16(14-6-4-3-5-7-14)17(24-27)19(20,21)22/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKZQJLTEVTAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}ethanol](/img/structure/B4443804.png)
![[4-(2-chloro-4-methylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4443805.png)
![(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine](/img/structure/B4443813.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)


![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide](/img/structure/B4443854.png)
![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)
![N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443867.png)
![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4443884.png)
![N-{3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4443891.png)
![5-[(isopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4443896.png)
![2-methyl-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4443903.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B4443910.png)
